Fast Scarlet
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Overview
Description
It is particularly known for its ability to stain cellulose and other polysaccharides, making it a valuable tool in plant biology and histology . The dye fluoresces red when excited by green light, allowing for the visualization of cell wall structures and other components.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fast Scarlet is synthesized through a series of chemical reactions involving aromatic compounds. The process typically includes diazotization of an aromatic amine followed by coupling with a naphthol derivative. The reaction conditions often involve acidic or basic environments to facilitate the formation of the azo bond, which is characteristic of this dye .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The final product is then purified through filtration and crystallization processes to obtain the dye in its usable form .
Chemical Reactions Analysis
Types of Reactions: Fast Scarlet undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can participate in substitution reactions where functional groups on the aromatic rings are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution
Major Products:
Oxidation Products: Various quinones and other oxidized aromatic compounds.
Reduction Products: Aromatic amines and other reduced derivatives.
Substitution Products: A wide range of substituted aromatic compounds depending on the reagents used
Scientific Research Applications
Fast Scarlet has numerous applications in scientific research:
Chemistry: Used as a staining agent to visualize cellulose and other polysaccharides in plant tissues.
Biology: Employed in histological studies to stain cell walls and other structures in plant and animal tissues.
Medicine: Utilized in diagnostic procedures to identify specific cell types and structures in tissue samples.
Industry: Applied in the textile industry for dyeing fabrics and in the paper industry for staining cellulose fibers .
Mechanism of Action
Fast Scarlet exerts its effects through its ability to bind specifically to cellulose and other polysaccharides. The dye molecules intercalate between the polysaccharide chains, allowing for the visualization of these structures under a microscope. The fluorescence of the dye is due to its conjugated azo structure, which absorbs light at a specific wavelength and emits light at a longer wavelength .
Comparison with Similar Compounds
Fast Scarlet is unique in its high specificity for cellulose and its strong fluorescence. Similar compounds include:
Congo Red: Another azo dye used for staining cellulose but with different spectral properties.
Calcofluor White: A fluorescent dye used for staining cellulose and chitin, but with a different excitation and emission profile.
Direct Red 23: Similar to this compound but with different binding properties and fluorescence characteristics .
This compound stands out due to its high specificity and strong fluorescence, making it an ideal tool for various scientific applications.
Properties
CAS No. |
1733-14-8 |
---|---|
Molecular Formula |
C34H28N6O6S2 |
Molecular Weight |
680.8 g/mol |
IUPAC Name |
4-amino-3-[[4-[4-[(1-amino-4-sulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C34H28N6O6S2/c1-19-15-21(11-13-27(19)37-39-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)35)22-12-14-28(20(2)16-22)38-40-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)36/h3-18H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46) |
InChI Key |
PYPYDHUIORYEHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)N)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N |
Origin of Product |
United States |
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